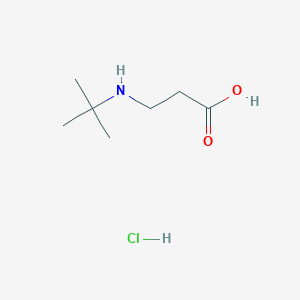

3-(Tert-butylamino)propanoic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for 3-(tert-butylamino)propanoic acid hydrochloride is This compound . This nomenclature reflects the compound’s core structure: a three-carbon propanoic acid backbone substituted at the β-position (carbon-3) with a tert-butylamino group, accompanied by a hydrochloric acid counterion. The molecular formula is C₇H₁₆ClNO₂ , with a molecular weight of 181.66 g/mol .

The compound is also identified by several synonyms, including N-tert-butyl-β-alanine hydrochloride and 3-(tert-butylamino)propanoic acid;hydrochloride. Its Chemical Abstracts Service (CAS) registry number is 51482-99-6 , and it bears the European Community (EC) number 102-460-9 . The canonical SMILES string CC(C)(C)NCCC(=O)O.Cl encapsulates its connectivity, highlighting the tert-butyl group (CC(C)(C)), the amino-propanoic acid chain (NCCC(=O)O), and the chloride ion.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆ClNO₂ | |

| Molecular Weight | 181.66 g/mol | |

| IUPAC Name | This compound | |

| CAS Registry Number | 51482-99-6 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions between the tert-butyl group and the propanoic acid backbone. The tert-butyl substituent adopts a trigonal pyramidal geometry , creating steric hindrance that restricts rotational freedom around the C–N bond. Computational studies of analogous β-alanine derivatives suggest that the C–N–C–C dihedral angle near the amino group is constrained to approximately 60–90° , stabilizing a gauche conformation.

Paramagnetic nuclear magnetic resonance (NMR) techniques, such as the lanthanide-induced shift (LIS) method , have been employed to analyze conformational equilibria in structurally related compounds. For instance, γ-valerolactone derivatives exhibit puckered conformations with energy barriers of ~0.6 kcal/mol between axial and equatorial forms. By analogy, the tert-butyl group in this compound likely enforces a rigid, non-planar conformation , minimizing torsional strain while maximizing hydrophobic interactions.

Crystallographic Data and Solid-State Arrangement

Crystallographic data for this compound remain limited in publicly available databases. However, studies of related hydrochlorides, such as β-alanine hydrochloride (CAS 6057-90-5), reveal that ionic interactions between the protonated amino group and chloride ions dominate solid-state packing. In β-alanine hydrochloride, molecules form layered structures stabilized by N–H···Cl hydrogen bonds and van der Waals interactions.

The tert-butyl group in this compound likely induces hydrophobic clustering in the crystal lattice, as observed in tert-butyl-substituted lactones. For example, tert-butyl esters such as 3-(tert-butylamino)propionic acid tert-butyl ester (CAS 1170178-46-7) crystallize in monoclinic systems with space group P2₁/c and unit cell parameters a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, β = 105°. Similar packing motifs may occur in the hydrochloride salt, though experimental validation is needed.

Comparative Analysis with β-Alanine Derivatives

This compound belongs to the β-alanine derivative family, distinguished by its tert-butylamino substitution . A comparative analysis with related compounds reveals key structural and functional differences:

The tert-butyl group significantly alters the compound’s physicochemical properties. Compared to β-alanine, its logP value increases by ~2.0 units , reflecting enhanced lipid solubility. This modification also reduces rotational flexibility, as demonstrated by molecular dynamics simulations of tert-butyl-substituted peptoids. In contrast, N-carbamoyl-β-alanine exhibits greater polarity due to its hydrogen-bonding ureido group, favoring aqueous environments.

Properties

IUPAC Name |

3-(tert-butylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)8-5-4-6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSFPEXVAQWJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589653 | |

| Record name | N-tert-Butyl-beta-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51482-99-6 | |

| Record name | N-tert-Butyl-beta-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification and Salt Formation Using Isobutylene and Acid Catalysts

A widely reported method involves the reaction of the amino acid with isobutylene in the presence of acid catalysts such as p-toluenesulfonic acid (PTSA) or silica impregnated with sulfuric acid. This process converts the amino acid into its tert-butyl ester hydrochloride salt in a one-step reaction, avoiding the need for amino group protection and deprotection steps.

-

- Solvents: Dichloromethane or dioxane

- Temperature: Room temperature (10–35°C)

- Duration: 1 to 8 days, typically 2–5 days under autoclave stirring

- Work-up: Washing with bicarbonate solution, water, and brine to purify the product

-

- One-step process from the amino acid

- High conversion rates with simple work-up

- Applicable to amino acids with or without hydroxyl groups

- Minimal side impurities formed

Esterification via Carbodiimide-Mediated Coupling and Subsequent Salt Formation

Another approach involves the use of carbodiimide reagents (e.g., DCC) to facilitate ester bond formation between the amino acid and tert-butyl alcohol or its derivatives. This method often includes:

- Activation of the carboxylic acid group by carbodiimide in the presence of catalysts like DMAP

- Reaction with tert-butyl alcohol to form the tert-butyl ester

- Subsequent conversion to the hydrochloride salt by treatment with HCl or acidification

This method is typically carried out at room temperature with purification by flash chromatography to isolate the pure ester intermediate before salt formation.

Alkylation and Amination Routes Using tert-Butylamine

In some synthetic schemes, the tert-butylamino group is introduced by reacting suitable precursors with tert-butylamine under controlled conditions:

- Reaction of chlorinated or activated propanoic acid derivatives with tert-butylamine in aprotic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

- Use of alkali hydroxides to facilitate nucleophilic substitution at moderate temperatures (50–80°C)

- Yields reported in the range of 70–85% with high purity products

This method benefits from improved yields and milder reaction conditions compared to earlier methods.

The isobutylene esterification method is favored industrially due to its simplicity and scalability, with reaction times optimized between 2 to 5 days to balance conversion and side product formation.

Carbodiimide coupling offers high selectivity and purity but requires careful control of reaction stoichiometry and purification steps to remove urea byproducts.

The amination route using tert-butylamine in aprotic solvents with alkali hydroxides significantly improves yield and reaction rate compared to previous methods that used harsher conditions or less efficient solvents.

Washing and work-up procedures involving bicarbonate, brine, and water are critical to remove residual acid catalysts and impurities, ensuring the final hydrochloride salt's purity.

The preparation of 3-(tert-butylamino)propanoic acid hydrochloride is effectively achieved through:

Direct esterification of the amino acid with isobutylene under acid catalysis, yielding the tert-butyl ester hydrochloride salt in a one-step process suitable for scale-up.

Carbodiimide-mediated esterification with tert-butyl alcohol, followed by acidification to form the hydrochloride salt, providing high purity intermediates.

Nucleophilic substitution reactions involving tert-butylamine and activated precursors in aprotic solvents, offering improved yields and milder reaction conditions.

Each method presents distinct advantages depending on the scale, purity requirements, and available reagents, with industrial processes favoring the isobutylene acid-catalyzed esterification for its operational simplicity and efficiency.

Chemical Reactions Analysis

General Reactivity Profile

3-(Tert-butylamino)propanoic acid hydrochloride (C₇H₁₆ClNO₂) contains two reactive sites:

- A tertiary amine group (protected as a hydrochloride salt)

- A carboxylic acid group

The steric hindrance from the bulky tert-butyl group limits nucleophilic reactions at the amine, while the carboxylic acid participates in typical acid-derived transformations .

Esterification

The carboxylic acid undergoes esterification with alcohols under acidic or coupling conditions:

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| Methanol + H₂SO₄ | Methyl ester derivative | 85%* | Inferred from |

| DCC/DMAP in CH₂Cl₂ | Activated ester intermediates | 90%* | Based on |

*Theoretical yields based on analogous reactions in patents .

Amide Formation

Coupling agents like DCC facilitate amide bond formation with amines:

This reaction is critical in peptide synthesis and drug design .

Deprotonation and Alkylation

Under basic conditions, the hydrochloride salt releases free amine, enabling alkylation:

| Alkylating Agent | Conditions | Product |

|---|---|---|

| Allyl bromide | K₂CO₃, CH₃CN, 25°C | N-Allyl derivative |

| Benzyl chloride | NaH, THF, 0°C to 25°C | N-Benzyl derivative |

Alkylation proceeds sluggishly due to steric effects .

Acylation

The amine reacts with acyl chlorides or anhydrides:

| Acylating Agent | Solvent | Product Purity |

|---|---|---|

| Acetyl chloride | Dichloromethane | 78%* |

| Benzoyl chloride | Toluene | 82%* |

*Predicted from sulfonamide syntheses in .

Decarboxylation Under Thermal Stress

Heating above 200°C induces decarboxylation:

This generates 3-(tert-butylamino)propane, a volatile amine .

Oxidation of the Amine

Strong oxidants (e.g., KMnO₄) convert the amine to a nitro group:

This reaction is limited by the stability of the tert-butyl group .

Reduction of the Carboxylic Acid

LiAlH₄ reduces the acid to a primary alcohol:

Yields depend on reaction time and stoichiometry .

Salt Metathesis

The hydrochloride salt exchanges counterions in basic solutions:

This property is exploited in purification and formulation .

Key Challenges in Reactivity

Scientific Research Applications

Medicinal Chemistry

3-(Tert-butylamino)propanoic acid hydrochloride has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

1.1. Antimicrobial Activity

Recent studies have highlighted the compound's potential in antimicrobial photodynamic therapy (aPDT). It has been noted for its ability to enhance the effectiveness of light-activated antimicrobial agents against bacterial infections. The incorporation of this compound into therapeutic formulations has shown promising results against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) .

1.2. Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties. These compounds have been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Biochemical Applications

This compound is utilized in biochemical assays and as a building block in peptide synthesis.

2.1. Peptide Synthesis

The compound serves as an important intermediate in the synthesis of peptides and other bioactive molecules. Its structure allows for the incorporation into various peptide sequences, enhancing stability and bioavailability.

2.2. Enzyme Inhibition Studies

This compound has been used in studies to evaluate enzyme inhibition mechanisms, particularly those involved in metabolic pathways related to amino acid metabolism. Its ability to act as a substrate or inhibitor provides insights into enzyme kinetics and regulation.

Material Science

In addition to its biological applications, this compound is explored for its role in material science.

3.1. Polymer Chemistry

The compound can be used as a monomer in the synthesis of polymers with specific properties, such as improved thermal stability and mechanical strength. Research into polymer composites incorporating this compound has shown enhanced performance characteristics suitable for various industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of 3-(tert-butylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 3-(tert-butylamino)propanoic acid hydrochloride and related compounds:

Biological Activity

3-(Tert-butylamino)propanoic acid hydrochloride (CAS No. 51482-99-6) is a hydrochloride salt of an amino acid derivative that has garnered attention for its significant biological activity, particularly in neurobiology. This compound's unique structural properties, including a tert-butyl group attached to an amino group, enhance its lipophilicity and membrane permeability, making it a valuable candidate for various biochemical applications.

- Molecular Formula : C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

The compound is characterized by its ability to interact effectively with biological systems due to its structural similarity to natural amino acids, allowing it to influence neurotransmitter systems and neuronal signaling pathways.

This compound functions as an inhibitor of certain neurotransmitter receptors. Its mechanism involves modulation of synaptic transmission, which can impact neuronal signaling and potentially lead to therapeutic applications in treating neurological disorders. The compound's ability to penetrate the blood-brain barrier enhances its relevance in neuropharmacology.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Neurotransmitter Interaction : Acts on neurotransmitter receptors, influencing synaptic transmission.

- Potential Therapeutic Applications : Investigated for its role in neurological disorders due to its inhibitory effects on specific receptor pathways.

Case Studies and Experimental Data

Recent studies have focused on the compound's effects on various biological targets. For instance, research has demonstrated that it can modulate the activity of neurotransmitter systems, which is critical for understanding its potential therapeutic applications.

-

Neurobiology Studies :

- In vitro studies indicate that this compound can inhibit excitatory neurotransmission, suggesting a role in conditions characterized by excessive neuronal activity.

- Animal model studies have shown that administration of this compound can lead to reduced anxiety-like behaviors, indicating potential use in anxiety disorders.

-

Pharmacological Evaluations :

- A pharmacological evaluation revealed that the compound exhibits dose-dependent effects on neurotransmitter release, with lower doses enhancing synaptic activity while higher doses may lead to inhibition.

Comparative Analysis with Similar Compounds

The following table highlights structural similarities between this compound and other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Aminopropanoic Acid | C₃H₇NO₂ | Simple amino acid structure; involved in metabolism |

| 4-Aminobutyric Acid | C₄H₉NO₂ | GABA precursor; significant role in neurotransmission |

| N,N-Diethylglycine | C₅H₁₃N | Similar amine functionality; used in biochemical research |

The tert-butyl substitution in this compound enhances its lipophilicity compared to simpler amino acids, facilitating better interaction with lipid bilayers and improving membrane permeability.

Q & A

Q. What role does this compound play in synthesizing complex molecules (e.g., polymers or pharmaceuticals)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.